molecular formula C5H5N3O2 B13799230 1-Vinylimidazole, 4-nitro-

1-Vinylimidazole, 4-nitro-

Cat. No.: B13799230
M. Wt: 139.11 g/mol
InChI Key: YYHNAWBIRYBJMV-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-ethenyl-4-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethenyl group at the first position and a nitro group at the fourth position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-ethenyl-4-nitro- typically involves the nitration of 1-ethenylimidazole. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of 1H-Imidazole, 1-ethenyl-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-ethenyl-4-nitro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), appropriate solvents (e.g., dichloromethane).

    Polymerization: Radical initiators (e.g., azobisisobutyronitrile), solvents (e.g., toluene).

Major Products:

    Reduction: 1H-Imidazole, 1-ethenyl-4-amino-.

    Substitution: Halogenated derivatives of 1H-Imidazole, 1-ethenyl-4-nitro-.

    Polymerization: Polymers with imidazole units.

Scientific Research Applications

Medicinal Chemistry

Drug Development

1-Vinylimidazole, 4-nitro- has been investigated for its potential in drug development, particularly in the context of treating diseases such as Chagas disease. A study synthesized new 4-nitroimidazole derivatives and evaluated their trypanocidal activity. The compounds demonstrated varying degrees of efficacy against the Trypanosoma cruzi parasite, with certain derivatives showing promising results due to their lipophilic and electronegative substituents .

Table 1: Trypanocidal Activity of 4-Nitroimidazole Derivatives

CompoundIC50 (μM)Notes
4-Chlorophenyl derivative206.98Best trypanocidal activity observed
Other derivativesVariesLower efficacy compared to the top compound

Catalysis

Catalytic Reduction of Dyes

Another significant application of 1-vinylimidazole, 4-nitro- is in catalysis. Researchers have developed a novel magnetic catalyst using poly(1-vinylimidazole) for the reduction of hazardous organic dyes such as methyl orange and Rhodamine B. This catalyst was synthesized by growing poly(1-vinylimidazole) on a magnetic support, enabling effective dye removal from wastewater .

Table 2: Catalytic Performance of Poly(1-Vinylimidazole) Catalyst

DyeReaction ConditionsConversion Rate (%)
Methyl OrangeNaBH4 as reducing agentHigh
Rhodamine BNaBH4 as reducing agentHigh

Materials Science

Synthesis of Functional Polymers

1-Vinylimidazole, 4-nitro- is utilized in the synthesis of functional polymers and hydrogels, which have applications in drug delivery systems. A study highlighted the development of pH/temperature-responsive carriers made from poly(N-isopropylacrylamide-co-vinylimidazole). These carriers can effectively deliver doxorubicin to cancer cells under specific physiological conditions .

Table 3: Characteristics of Poly(N-Isopropylacrylamide-co-Vinylimidazole) Carriers

PropertyValue
BiocompatibilityYes
Drug Release MechanismpH and temperature-responsive
Target CellsHepG2 (liver), A549 (lung)

Case Studies

Case Study: Doxorubicin Delivery

In a notable case study, researchers developed microspheres using poly(N-isopropylacrylamide-co-vinylimidazole) for controlled doxorubicin delivery. The study demonstrated that these carriers could release the drug effectively in acidic environments typical of cancerous tissues, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-ethenyl-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The ethenyl group allows for polymerization, enabling the formation of materials with unique properties. The compound’s ability to bind to metal ions also makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole, 1-ethenyl-4-nitro- is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo polymerization and participate in diverse chemical reactions makes it a valuable compound in research and industry.

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

1-ethenyl-4-nitroimidazole

InChI

InChI=1S/C5H5N3O2/c1-2-7-3-5(6-4-7)8(9)10/h2-4H,1H2

InChI Key

YYHNAWBIRYBJMV-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=C(N=C1)[N+](=O)[O-]

Origin of Product

United States

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